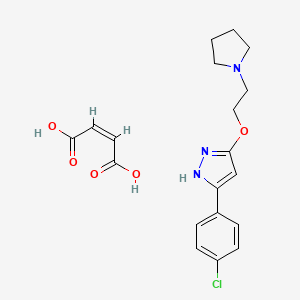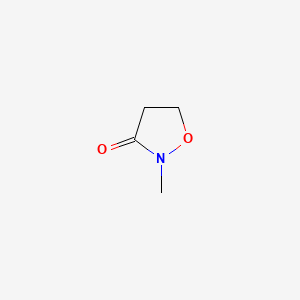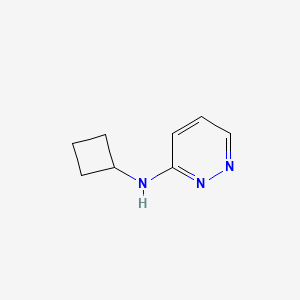![molecular formula C6H3N5O B12916726 Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine CAS No. 87986-56-9](/img/structure/B12916726.png)
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes isoxazole, pyrazole, and triazine moieties, making it a versatile scaffold for the development of new chemical entities with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazine ring followed by the annulation of the isoxazole and pyrazole rings. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions . Another approach includes the use of nitriles in the synthesis of azolotriazines, where pyrazoles and triazoles are used as the azole fragments .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied. Optimization of reaction conditions, including temperature, solvent, and catalysts, would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Potential use as antiviral and antitumor agents due to its structural similarity to nucleic bases.
Industry: Applications in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it may act as an immunosuppressive agent by modulating the production of inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, including anticancer properties.
Isoxazolo[4,5-b]pyridine: Exhibits a wide range of pharmacological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its fused ring system, which provides a versatile platform for the development of new compounds with diverse biological activities.
Eigenschaften
CAS-Nummer |
87986-56-9 |
|---|---|
Molekularformel |
C6H3N5O |
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C6H3N5O/c1-2-7-11-5(1)10-9-4-3-8-12-6(4)11/h1-3H |
InChI-Schlüssel |
SJQMSKIXPHFHIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=NC3=C(N2N=C1)ON=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)



![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)




